![molecular formula C25H19N5O2 B2648931 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 899946-38-4](/img/structure/B2648931.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This moiety is present in a variety of potent therapeutic compounds with different pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process often involves heating under reflux for several hours .Molecular Structure Analysis
The molecular structure of these compounds often involves essential hydrogen bonding with key amino acids . The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of chloroacetonitrile and anhydrous potassium carbonate in dimethyl formamide .Scientific Research Applications
Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms : Pyrazolo [3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines (1) and 2H-pyrazolo [3,4-b]pyridines (2). Their structural resemblance to purine bases (adenine and guanine) has attracted interest in medicinal chemistry .
Biomedical Applications
Pyrazolo [3,4-b]pyridines have found applications in several biomedical areas:
a. Antibacterial Activity:- N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have been investigated as tubulin polymerization inhibitors with anti-angiogenic effects .
Future Prospects
Future Directions
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKNRQVCOSNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide |
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